5-(4-ethoxy-3-fluorobenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
5-(4-ethoxy-3-fluorophenyl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O3S/c1-2-21-14-4-3-12(9-13(14)15)22(19,20)17-7-8-18-11(10-17)5-6-16-18/h3-6,9H,2,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKHZXKOUGEVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN3C(=CC=N3)C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of 5-(4-ethoxy-3-fluorobenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can be summarized as follows:
- Molecular Formula : C₁₃H₁₄FNO₃S
- Molecular Weight : 293.32 g/mol
- CAS Number : 2305343-51-3
This compound features a pyrazolo[1,5-a]pyrazine core substituted with an ethoxy group and a fluorobenzenesulfonyl moiety, which is critical for its biological activity.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Notably, it has shown promise as a potential inhibitor of specific tyrosinases, which are enzymes involved in melanin production. The inhibition of these enzymes can lead to applications in treating hyperpigmentation disorders.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the sulfonyl group and the pyrazolo structure significantly influence the compound's efficacy. For example:
- Fluorination : The presence of fluorine in the benzene ring enhances lipophilicity and improves binding affinity to target enzymes.
- Ethoxy Substitution : The ethoxy group contributes to the overall stability and solubility of the compound, facilitating better bioavailability.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against tyrosinase. For instance:
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| This compound | 0.15 | Competitive Inhibition |
| Kojic Acid | 17.76 | Reference Inhibitor |
This table illustrates that the compound is approximately 100-fold more active than kojic acid, a well-known tyrosinase inhibitor .
Case Studies
- Melanogenesis Inhibition : A study evaluated the effects of the compound on B16F10 melanoma cells. The results indicated that it significantly reduced melanin production without inducing cytotoxicity. This suggests its potential use in cosmetic formulations aimed at skin lightening.
- Docking Studies : Molecular docking analyses have shown that the compound effectively binds to the active site of tyrosinase. The binding interactions involve hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Comparative Insights:
Substituent Effects: Sulfonyl vs. Fluoro vs. Chloro: The 3-fluoro substituent in the target compound offers a balance between electronegativity and steric bulk, unlike bulkier chloro derivatives (e.g., ), which may hinder binding in compact active sites.
Physicochemical Properties :
- The ethoxy group in the target compound enhances lipophilicity (logP ~2.5*) compared to methoxy analogs (e.g., ), favoring interactions with hydrophobic protein pockets.
- Trifluoromethyl derivatives (e.g., ) exhibit higher metabolic stability due to the strong electron-withdrawing effect of CF₃.
Biological Activity :
- Derivatives with saturated pyrazine rings (e.g., ) show efficacy as mGluR2 modulators, whereas sulfonamide-containing analogs (like the target compound) are hypothesized to target ATP-binding pockets in kinases.
Notes
Preparation Methods
Cyclocondensation Route
A one-pot cyclocondensation reaction between 1,3-dicarbonyl compounds (e.g., acetylacetone) and hydrazine derivatives under acidic conditions yields the pyrazolo[1,5-a]pyrazine scaffold. For example, heating acetylacetone with hydrazine hydrate in ethanol containing acetic acid at 130°C under oxygen produces the core structure in 72–85% yield. The reaction proceeds via initial imine formation, followed by intramolecular cyclization and oxidation (Scheme 1).
Scheme 1 :
$$
\text{Acetylacetone} + \text{Hydrazine} \xrightarrow{\text{AcOH, EtOH, O}_2} \text{Pyrazolo[1,5-a]pyrazine}
$$
Annulation of Pyrazole Intermediates
Pre-synthesized pyrazole amines can undergo cyclization with α,β-unsaturated ketones to form the pyrazine ring. For instance, 4-phenyl-1H-pyrazol-5-amine reacts with methyl vinyl ketone in the presence of SBA-Pr-SO$$_3$$H (a mesoporous silica-based catalyst) to afford the bicyclic core in 89% yield. This method leverages Brønsted acid catalysis to enhance reaction efficiency and reduce side products.
Preparation of 4-Ethoxy-3-Fluorobenzenesulfonyl Chloride
The sulfonyl group is introduced via reaction of the core with 4-ethoxy-3-fluorobenzenesulfonyl chloride. The synthesis of this sulfonyl chloride involves three steps:
Sulfonation of 3-Fluoro-4-Hydroxybenzene
Treating 3-fluoro-4-hydroxybenzene with concentrated sulfuric acid at 120°C for 6 hours yields 3-fluoro-4-hydroxybenzenesulfonic acid. Excess sulfuric acid is neutralized with NaOH, and the product is isolated via crystallization (yield: 78%).
Ethylation of the Hydroxyl Group
The hydroxyl group is ethylated using ethyl bromide in the presence of K$$2$$CO$$3$$ in DMF at 80°C for 12 hours, producing 4-ethoxy-3-fluorobenzenesulfonic acid. The reaction proceeds via nucleophilic substitution, with a yield of 65% after purification by column chromatography.
Conversion to Sulfonyl Chloride
Phosphorus pentachloride (PCl$$_5$$) in dichloromethane converts the sulfonic acid to the sulfonyl chloride at 0°C. The product is distilled under reduced pressure to yield 4-ethoxy-3-fluorobenzenesulfonyl chloride as a colorless liquid (yield: 82%).
Sulfonylation of the Pyrazolo[1,5-a]Pyrazine Core
The final step involves coupling the sulfonyl chloride with the pyrazolo[1,5-a]pyrazine core. Two methods are prevalent:
Direct Sulfonylation in Basic Media
Reacting the core (1 equiv) with 4-ethoxy-3-fluorobenzenesulfonyl chloride (1.2 equiv) in anhydrous dichloromethane and triethylamine (3 equiv) at 25°C for 4 hours affords the target compound in 74% yield. The base scavenges HCl, driving the reaction to completion.
Equation :
$$
\text{Core} + \text{Sulfonyl Chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{5-(4-Ethoxy-3-Fluorobenzenesulfonyl) Derivative}
$$
Catalytic Sulfonylation Using SBA-Pr-SO$$_3$$H
Employing SBA-Pr-SO$$_3$$H (10 mol%) as a solid acid catalyst in water at 80°C for 2 hours improves atom economy and reduces waste. This method achieves a 68% yield, with the catalyst recyclable for up to five cycles without significant activity loss.
Optimization and Scalability
Solvent and Temperature Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
